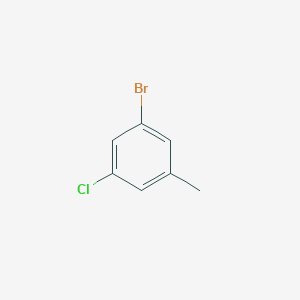

3-Bromo-5-chlorotoluene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromo-3-chloro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIKDGJWRMHTJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444715 | |

| Record name | 3-Bromo-5-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329944-72-1 | |

| Record name | 3-Bromo-5-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-chlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Bromo 5 Chlorotoluene

Established Synthetic Routes and Precursors

The traditional synthesis of 3-bromo-5-chlorotoluene often involves multi-step sequences starting from readily available precursors. One common approach utilizes m-toluidine (B57737) as the starting material. The synthesis proceeds through a diazotization reaction, followed by a substitution reaction. In this process, m-toluidine is treated with a diazotizing agent like sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures to form a diazonium salt. This intermediate is then subjected to a Sandmeyer-type reaction with cuprous chloride to introduce the chlorine atom. chemicalbook.com

Another established method involves the direct halogenation of toluene (B28343) derivatives. For instance, the bromination and chlorination of specific toluene precursors can yield this compound. The regioselectivity of these reactions is a critical factor, often dictated by the directing effects of the substituents already present on the aromatic ring.

Development of Novel and Efficient Synthetic Protocols

One-Pot Reaction Sequences (e.g., C-H Activation/Borylation/Oxidation from related compounds)

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, represent a significant advancement in synthetic efficiency. tcichemicals.com A notable example, while not directly producing this compound, demonstrates a powerful one-pot C-H activation/borylation/oxidation sequence to prepare 3-bromo-5-methylphenol (B1280546) from 3-bromotoluene (B146084). nih.gov This process, which proceeds under mild conditions and can be completed within a day on a multigram scale, showcases the potential of C-H activation strategies for the synthesis of 3,5-disubstituted aromatic compounds. nih.gov

The direct C-H arylation of arenes using palladium and copper co-catalysis is another promising strategy. rsc.org This method allows for the formation of C-C bonds from unactivated C-H bonds, offering a more direct route to substituted aromatics. rsc.org Such methodologies could potentially be adapted for the synthesis of this compound by carefully selecting the appropriate starting materials and catalysts.

Recent research has also explored the one-pot aminobenzylation of aldehydes with toluene derivatives, demonstrating the feasibility of functionalizing the benzylic C-H bonds of toluenes in a single step. d-nb.info While this particular reaction leads to amines, the underlying principle of activating and functionalizing toluene derivatives in a one-pot manner is highly relevant to developing more efficient syntheses of compounds like this compound.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, offer a powerful tool for building molecular complexity in a highly convergent and atom-economical fashion. tcichemicals.comnih.gov While specific MCRs for the direct synthesis of this compound are not yet widely reported, the principles of MCRs could be applied to construct the core structure with the desired substitution pattern in a single step. For example, a reaction could be envisioned that brings together a toluene fragment, a bromine source, and a chlorine source in a catalytic cycle. The development of such an MCR would represent a significant leap forward in the synthesis of this important building block.

Mechanistic Elucidation of Synthetic Transformations

Understanding the reaction mechanisms is paramount for optimizing existing synthetic methods and designing new, more efficient ones. The synthesis of halogenated toluenes often involves electrophilic aromatic substitution, where the regioselectivity is governed by the electronic and steric effects of the substituents on the aromatic ring.

In modern catalytic syntheses, such as palladium-catalyzed cross-coupling and C-H activation reactions, the mechanistic pathways are more complex. For instance, in palladium-catalyzed amination of aryl chlorides, studies have shown that the rate-determining step can be the oxidative addition of the aryl chloride to the palladium(0) complex. acs.org The electronic nature of the substituents on the aryl halide significantly influences the rate of this oxidative addition. acs.org

In dual-metal catalytic systems, such as the Pd/Cu-NHC system for C-H arylation, mechanistic studies indicate that the copper species is responsible for the initial C-H activation via an acid-base type reaction. The resulting aryl-copper intermediate then transmetalates to the palladium center, which subsequently undergoes reductive elimination to form the C-C bond and regenerate the active catalyst. rsc.org

The study of phenacylpalladium halide intermediates in carbonylation reactions provides further insight into the behavior of palladium catalysts in the presence of different ligands and substrates. nih.gov These fundamental mechanistic investigations are crucial for the rational design of catalysts and reaction conditions for the selective and efficient synthesis of complex molecules like this compound.

Data Tables

Table 1: Synthetic Precursors and Routes for Halogenated Toluenes

| Precursor | Reagents and Conditions | Product | Reference |

| m-Toluidine | 1. NaNO₂, HCl, 0-5°C; 2. CuCl | 3-Chlorotoluene | chemicalbook.com |

| 3-Chlorotoluene | Nitration, reduction, bromination, etc. (hypothetical multi-step) | This compound | researchgate.net |

| 3-Bromotoluene | 1. Ir catalyst, B₂pin₂; 2. H₂O₂, base | 3-Bromo-5-methylphenol | nih.gov |

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Features | Advantages | Potential for this compound Synthesis |

| Classical Halogenation | Multi-step, uses traditional reagents. | Utilizes readily available starting materials. | Established but may lack efficiency and sustainability. |

| One-Pot C-H Activation | Single reaction vessel, transition metal-catalyzed. | High efficiency, reduced waste, mild conditions. nih.gov | Highly promising for a more direct and sustainable route. nih.govrsc.org |

| Multicomponent Reactions | Three or more components in one pot. | High atom economy, convergent synthesis. tcichemicals.com | A novel and highly efficient approach if a suitable reaction can be designed. |

Chemical Reactivity and Reaction Pathways of 3 Bromo 5 Chlorotoluene

Electrophilic Aromatic Substitution Reaction Profiles

In electrophilic aromatic substitution (EAS), the directing effects of the existing substituents determine the position of the incoming electrophile. The methyl group directs electrophiles to the C2, C4, and C6 positions. The bromine at C3 directs to C2, C4, and C6 (relative to its own position, which are absolute positions 2, 4, and 5), and the chlorine at C5 directs to C6, C4, and C2 (relative to its own position, which are absolute positions 6, 4, and 1).

The positions C2 and C4 are activated by the methyl group and ortho/para to the deactivating halogens. The C6 position is ortho to both the methyl group and the chlorine atom, but is sterically hindered. Therefore, electrophilic attack is most favored at the C2 and C4 positions. For instance, nitration of a closely related compound, 3-bromo-6-chlorotoluene, using a mixture of nitric and sulfuric acid, demonstrates selective introduction of a nitro group onto the ring. evitachem.com

| Reaction Type | Reagents | Probable Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Bromo-4-chloro-6-nitrotoluene and/or 4-Bromo-2-chloro-6-nitrotoluene |

| Bromination | Br₂, FeBr₃ | 2,5-Dibromo-3-chlorotoluene and/or 3,5-Dibromo-1-chlorotoluene |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Substitution at C2 and C4 positions |

Nucleophilic Aromatic Substitution Reaction Pathways

Nucleophilic aromatic substitution (NAS) on aryl halides like 3-bromo-5-chlorotoluene is generally difficult and requires either the presence of strong electron-withdrawing activating groups (such as a nitro group) or harsh reaction conditions. msu.edulibretexts.org Since this compound lacks strong activating groups, NAS typically proceeds only under extreme conditions, such as high temperatures or the use of a very strong base like sodium amide (NaNH₂).

Under such strong basic conditions, the reaction can proceed through an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. libretexts.org The elimination of HBr or HCl would lead to the formation of 4-chloro-2-methylbenzyne or 4-bromo-2-methylbenzyne, respectively. The subsequent addition of the nucleophile can occur at either end of the triple bond, leading to a mixture of isomeric products. For example, the reaction of p-chlorotoluene with sodium hydroxide (B78521) at high temperatures yields a mixture of m-cresol (B1676322) and p-cresol, indicating a benzyne intermediate. msu.edulibretexts.org

| Reaction Type | Reagents | Intermediate | Potential Products |

| Elimination-Addition | NaNH₂, liquid NH₃ | Benzyne | Mixture of isomeric amino-chlorotoluenes and amino-bromotoluenes |

Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for metal-catalyzed cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. musechem.com The differing reactivity of the carbon-bromine and carbon-chlorine bonds is key to its utility.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. academie-sciences.fr In substrates with multiple different halogen atoms, the reaction exhibits high chemoselectivity. The reactivity of the halide in the oxidative addition step, which is typically rate-determining, follows the order I > Br > Cl. libretexts.org Consequently, the carbon-bromine bond in this compound reacts selectively over the more stable carbon-chlorine bond. This allows for the precise introduction of an aryl, vinyl, or alkyl group at the C3 position while leaving the chlorine atom at C5 available for subsequent transformations.

| Reaction Details | Description |

| Reactants | This compound, Arylboronic acid |

| Catalyst | Palladium(0) complex, e.g., Pd(PPh₃)₄ |

| Base | Aqueous Na₂CO₃, Cs₂CO₃, or K₃PO₄ |

| Solvent | Toluene (B28343), Dioxane, or DMF |

| Product | 3-Aryl-5-chlorotoluene |

The classic Ullmann reaction involves the copper-catalyzed homocoupling of aryl halides to form symmetrical biaryl compounds, often requiring high temperatures. organic-chemistry.org While also applicable to forming C-O and C-N bonds, the reaction's chemoselectivity between C-Br and C-Cl bonds is less pronounced than in palladium-catalyzed processes. Generally, the C-Br bond is more reactive. The Ullmann reaction can be used for the homocoupling of this compound to produce a symmetrical biphenyl (B1667301) derivative, though control of selectivity can be challenging.

| Reaction Details | Description |

| Reactant | This compound |

| Catalyst | Copper powder or Cu(I) salt |

| Conditions | High temperature (often >200 °C), polar aprotic solvent (e.g., DMF) |

| Product | 5,5'-Dichloro-3,3'-dimethylbiphenyl |

The principle of differential reactivity (C-Br > C-Cl) extends to other important palladium-catalyzed cross-coupling reactions. These methods allow for the selective functionalization at the C3 position of this compound.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C(sp²)-C(sp) bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Heck Coupling: Reaction with an alkene to form a new C-C bond.

In each case, the bromine is preferentially displaced, making this compound a versatile building block for the synthesis of complex molecules. musechem.com

Directed Functionalization and Chemoselectivity

The synthetic utility of this compound is largely defined by the principles of directed functionalization and chemoselectivity.

Chemoselectivity in Cross-Coupling: The most significant aspect of its reactivity is the pronounced difference in bond strength and reactivity between the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. This allows for a stepwise functionalization strategy: the C-Br bond can be selectively targeted first under standard Suzuki, Sonogashira, or other coupling conditions, and the resulting chloro-substituted product can then undergo a second coupling reaction at the C-Cl position, often under more forcing conditions or with specialized catalyst systems.

Regioselectivity in Electrophilic Substitution: As discussed in section 3.1, the combined electronic and steric influences of the methyl and halogen substituents direct incoming electrophiles primarily to the C2 and C4 positions. This provides a predictable method for introducing additional functional groups onto the aromatic ring.

Directed C-H Functionalization: Modern synthetic methods increasingly utilize directing groups to functionalize specific C-H bonds. acs.org While less common for a substrate like this, it is conceivable that one of the halogen atoms could act as a weak coordinating group to direct a transition metal catalyst to an adjacent C-H bond (e.g., at C4 or C6), enabling direct alkylation, arylation, or borylation, further expanding the molecule's synthetic potential.

Radical Reactions Involving Halogenated Toluene Systems

Halogenated toluenes, such as this compound, exhibit characteristic reactivity at the benzylic position—the methyl group attached to the aromatic ring. This reactivity is particularly evident in radical reactions, a class of reactions that proceed via intermediates with unpaired electrons. The stability of the intermediate benzyl (B1604629) radical plays a crucial role in these transformations.

The most common radical reaction for toluene and its derivatives is free-radical halogenation, which selectively occurs at the benzylic carbon. masterorganicchemistry.com This process is a chain reaction involving three distinct stages: initiation, propagation, and termination. libretexts.orgyoutube.com

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (like Br₂) or another radical initiator, such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN), to form radicals. This step typically requires an input of energy in the form of heat or ultraviolet (UV) light. libretexts.orgyoutube.com

Propagation: A halogen radical then abstracts a hydrogen atom from the methyl group of the halogenated toluene. This forms a hydrogen halide and, more importantly, a resonance-stabilized benzyl radical. masterorganicchemistry.comyoutube.com This benzylic radical is significantly more stable than primary, secondary, or tertiary alkyl radicals due to the delocalization of the unpaired electron into the aromatic ring. masterorganicchemistry.comyoutube.com The newly formed benzyl radical then reacts with a molecule of the halogen (e.g., Br₂) to yield the benzylic halide product (e.g., 3-bromo-5-chlorobenzyl bromide) and a new halogen radical, which continues the chain. youtube.com

Termination: The reaction concludes when two radicals combine to form a stable, non-radical species, thus terminating the chain. youtube.com

A widely used reagent for benzylic bromination is N-bromosuccinimide (NBS) in the presence of a radical initiator or light. masterorganicchemistry.comtandfonline.com This method, known as the Wohl-Ziegler reaction, is often preferred over using molecular bromine because it provides a low, constant concentration of bromine, which helps to suppress competing electrophilic aromatic substitution (ring bromination). masterorganicchemistry.comtandfonline.com

For this compound, radical halogenation will preferentially occur at the methyl group to form the corresponding 3-bromo-5-chlorobenzyl halide. The electron-withdrawing nature of the bromine and chlorine substituents on the ring can influence the reaction rate but does not change the fundamental pathway of benzylic functionalization.

Research on structurally similar compounds provides insight into the expected reactivity. For instance, the benzylic bromination of various substituted toluenes using bromotrichloromethane (B165885) and a sunlamp has been studied. The reaction conditions, such as temperature and atmosphere, have been shown to significantly affect the yield of the resulting benzyl bromide.

| Substrate | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| p-Methoxytoluene | 60°C, Air Atmosphere | p-Methoxybenzyl bromide | 37 | tandfonline.com |

| p-Methoxytoluene | 60°C, N₂ Atmosphere | p-Methoxybenzyl bromide | 65 | tandfonline.com |

| p-Methoxytoluene | 30°C, N₂ Atmosphere | p-Methoxybenzyl bromide | 93 | tandfonline.com |

| o-Chlorotoluene | 30°C, N₂ Atmosphere | o-Chlorobenzyl bromide | 85 | tandfonline.com |

| m-Chlorotoluene | 30°C, N₂ Atmosphere | m-Chlorobenzyl bromide | 81 | tandfonline.com |

| 3-Bromo-5-methylanisole | 30°C, N₂ Atmosphere | 3-Bromo-5-(bromomethyl)anisole | 86 | tandfonline.com |

Similarly, studies on 3-bromo-5-fluorotoluene, a close analog of this compound, show that radical bromination with NBS in carbon tetrachloride under UV light yields the corresponding benzyl bromide in moderate yields (50-65%). These findings suggest that this compound would react under similar free-radical conditions to produce 1-bromo-3-(bromomethyl)-5-chlorobenzene.

Advanced Spectroscopic and Structural Characterization Studies of 3 Bromo 5 Chlorotoluene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-Bromo-5-chlorotoluene. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides unambiguous information about the molecular framework.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons. The methyl group protons (-CH₃) would appear as a singlet due to the absence of adjacent protons. The three protons on the aromatic ring are chemically non-equivalent and would theoretically present as three distinct signals. Due to the substitution pattern (positions 1, 3, and 5), the protons at C2, C4, and C6 would show small meta-coupling interactions, appearing as finely split singlets or narrow triplets.

Table 1: Predicted and Acknowledged NMR Data for Halogenated Toluenes

| Compound | Nucleus | Position | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|---|

| This compound | ¹H | -CH₃ | ~2.3 - 2.5 | Singlet |

| Ar-H (C2, C4, C6) | ~7.0 - 7.4 | Singlet / Triplet (meta-coupling) | ||

| A study reports a singlet at 7.14 ppm. | ||||

| ¹³C | -CH₃, C1-C6 | 7 unique signals expected (~20-25 for CH₃, ~120-145 for Ar-C) | - | |

| 3-Bromotoluene (B146084) chemicalbook.com | ¹H | -CH₃ | 2.31 | - |

| Ar-H | 7.09 - 7.33 | Multiplet |

Mass Spectrometric Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₇H₆BrCl), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approx. 205.48 g/mol ). nih.gov

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of the molecular ion. This pattern arises from the natural abundance of bromine isotopes (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine isotopes (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4) that provides definitive evidence for the presence of one bromine and one chlorine atom.

Electron impact ionization (EI) typically induces predictable fragmentation pathways for halogenated toluenes. Common fragmentation includes the loss of the halogen atoms or the methyl group. The formation of the tropylium (B1234903) ion (m/z 91), a common rearrangement fragment for toluene (B28343) derivatives, may also be observed, although its formation can be influenced by the halogen substituents. The primary fragmentation processes would involve the cleavage of the C-Br and C-Cl bonds. researchgate.net

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Ion | Formula | m/z (using ⁷⁹Br, ³⁵Cl) | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺ | [C₇H₆BrCl]⁺ | 204 | Molecular Ion |

| [M-CH₃]⁺ | [C₆H₃BrCl]⁺ | 189 | Loss of methyl radical |

| [M-Cl]⁺ | [C₇H₆Br]⁺ | 169 | Loss of chlorine radical |

| [M-Br]⁺ | [C₇H₆Cl]⁺ | 125 | Loss of bromine radical |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91 | Tropylium ion (rearrangement) |

X-ray Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

A crystal structure for this compound itself has not been reported in publicly accessible crystallographic databases. However, extensive studies on substituted toluenes and other aromatic compounds allow for a reliable prediction of its key structural features. acs.orgrsc.orgtandfonline.com The central benzene (B151609) ring is expected to be planar, with C-C bond lengths characteristic of an aromatic system (approximately 1.39 Å). The substituents—methyl, bromine, and chlorine—will lie in or very close to the plane of the ring.

Based on data from related halogenated aromatic compounds, the C-Br bond length is anticipated to be around 1.90 Å and the C-Cl bond length approximately 1.74 Å. The C-C bond connecting the methyl group to the ring would be about 1.51 Å. The bond angles within the benzene ring will be close to 120°, with minor distortions caused by the different steric and electronic natures of the substituents. Analysis of related structures reveals that crystal packing is often governed by weak intermolecular interactions such as halogen bonding and C-H···π interactions. acs.orgscience.gov

Table 3: Expected Molecular Geometry Parameters for this compound

| Parameter | Expected Value | Basis of Prediction |

|---|---|---|

| Aromatic C-C Bond Length | ~1.39 Å | General aromatic compounds |

| C-Cl Bond Length | ~1.74 Å | Data from related chlorobenzenes |

| C-Br Bond Length | ~1.90 Å | Data from related bromobenzenes |

| Aromatic C-CH₃ Bond Length | ~1.51 Å | Data from substituted toluenes |

| Aromatic Ring Geometry | Planar | General structure of benzene derivatives |

High-Resolution Microwave Spectroscopy for Gas-Phase Conformation Analysis

High-resolution microwave spectroscopy is a highly sensitive technique for determining the rotational constants and, consequently, the precise gas-phase structure and conformational properties of molecules. It is particularly valuable for studying subtle structural details, such as the barriers to internal rotation of methyl groups.

While no specific microwave spectroscopy study on this compound is available, research on isomers and related halogenated toluenes provides significant insight. researchgate.netrsc.orguva.esresearchgate.net For instance, studies on o-chlorotoluene and 2-chloro-4-fluorotoluene (B151448) show that the internal rotation of the methyl group causes fine splitting of rotational transitions. uva.es Analysis of this splitting allows for the determination of the potential barrier (V₃) hindering this rotation. This barrier is influenced by both steric and electronic effects from the halogen substituents. rsc.orguva.es The presence of two different halogens in the meta positions relative to the methyl group in this compound would create a specific potential energy surface for this internal rotation. Furthermore, the presence of bromine and chlorine nuclei, both having nuclear quadrupole moments, would lead to complex hyperfine splitting in the rotational spectrum, which could yield detailed information about the electronic environment around these nuclei.

Table 4: Rotational and Internal Rotation Parameters for o-Chlorotoluene (as an illustrative example)

| Parameter | Value (³⁵Cl Isotope) | Significance |

|---|---|---|

| A (Rotational Constant) | 3950.9 MHz | Define the molecule's moments of inertia and overall shape. |

| B (Rotational Constant) | 1494.6 MHz | |

| C (Rotational Constant) | 1093.8 MHz | |

| V₃ (Barrier to Internal Rotation) | ~469 cm⁻¹ (~5.6 kJ/mol) | Energy barrier for methyl group rotation. uva.es |

| χaa (Quadrupole Coupling Constant) | -69.3 MHz | Describes the interaction of the Cl nucleus's quadrupole moment with the electric field gradient. |

Data adapted from studies on o-chlorotoluene and its derivatives for illustrative purposes. rsc.orguva.es

Vibrational Spectroscopy (IR, Raman) in Molecular Characterization

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group and structural component has characteristic vibrational frequencies, making these methods essential for molecular characterization. atomistica.online

For this compound, the vibrational spectrum can be divided into several key regions. The aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methyl group are found just below 3000 cm⁻¹. The region from 1600-1450 cm⁻¹ is characteristic of the aromatic C-C stretching vibrations, and the pattern of these bands can be indicative of the substitution pattern.

The C-Cl and C-Br stretching vibrations are expected at lower frequencies due to the heavier masses of the halogen atoms. The C-Cl stretch typically appears in the 800-600 cm⁻¹ range, while the C-Br stretch is found at even lower wavenumbers, generally between 600-500 cm⁻¹. researchgate.net Various C-H in-plane and out-of-plane bending vibrations, as well as methyl group deformations, populate the fingerprint region (below 1400 cm⁻¹). While specific experimental spectra for this compound are not published, analysis of related molecules like 2-bromo-4-chlorotoluene (B1197611) and 2-chlorotoluene (B165313) allows for reliable assignment of these vibrational modes. researchgate.netresearchgate.net

Table 5: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of sp² C-H bonds. researchgate.net |

| Aliphatic C-H Stretch (-CH₃) | 2980 - 2870 | Symmetric and asymmetric stretches. |

| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands indicating the benzene ring. |

| C-H In-plane Bend | 1300 - 1000 | Coupled vibrations in the fingerprint region. researchgate.net |

| C-Cl Stretch | 800 - 600 | Dependent on the overall molecular structure. |

| C-Br Stretch | 600 - 500 | Lower frequency due to higher mass of Bromine. researchgate.net |

Computational and Theoretical Investigations of 3 Bromo 5 Chlorotoluene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods determine the electronic distribution and energy of a molecule, which in turn govern its structure and chemical reactivity.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of aromatic compounds due to its balance of computational cost and accuracy. diva-portal.orgarxiv.org For 3-bromo-5-chlorotoluene, DFT calculations are used to model its geometric and electronic structure, providing a foundation for understanding its reactivity.

DFT studies on similar halogenated aromatic systems reveal key electronic features. diva-portal.orgresearchgate.net The halogen atoms (bromine and chlorine) and the methyl group on the toluene (B28343) ring influence the electron density distribution. Halogens are generally electron-withdrawing through induction but can be weakly donating through resonance. The methyl group is electron-donating. DFT calculations can quantify these effects by computing molecular orbitals, electrostatic potential maps, and atomic charges.

Key applications of DFT for this compound include:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. nih.gov For substituted toluenes, the distribution of these orbitals across the aromatic ring indicates the most likely sites for electrophilic or nucleophilic attack.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface. For this compound, these maps would show regions of negative potential (electron-rich) around the aromatic π-system and positive potential (electron-poor) on the hydrogen atoms of the methyl group and, significantly, on the outer-facing regions of the halogen atoms (the σ-hole). mdpi.com

Reactivity Descriptors: DFT can be used to calculate various reactivity indices, such as hardness, softness, and electrophilicity, which provide quantitative predictions of chemical behavior. mdpi.com Studies on aromatic substitution reactions show that DFT can accurately predict both regioselectivity (which position on the ring reacts) and substrate selectivity by calculating the energies of reaction intermediates and transition states. diva-portal.org

Table 1: Predicted Electronic Properties of Halogenated Aromatics from DFT Studies (Note: This table is illustrative, based on typical results for similar compounds, as specific values for this compound are not widely published.)

| Property | Typical Predicted Value/Characteristic | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -0.5 to -1.5 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.5 to 6.5 eV | Relates to chemical stability and electronic transitions. |

| Dipole Moment | 1.5 to 2.5 Debye | Reflects overall molecular polarity. |

Beyond DFT, other quantum chemical methods are employed to study specific aspects of molecular behavior.

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data for parametrization. acs.org They are often more computationally intensive but can provide highly accurate results, especially for describing non-covalent interactions where DFT might be less reliable without dispersion corrections. For instance, high-level ab initio calculations are considered the gold standard for studying the subtle energies involved in halogen bonding and π-π stacking. researchgate.netresearchgate.net

Semi-Empirical Methods: Methods like AM1 and PM3 offer a faster, though less accurate, alternative to DFT and ab initio calculations. uni-muenchen.de They use parameters derived from experimental data to simplify the complex equations of quantum mechanics. uni-muenchen.decnrs.fr These methods are particularly useful for preliminary calculations on large sets of molecules or for systems too large for higher-level theory. nih.gov For halogenated benzenes, semi-empirical methods have been used in Quantitative Structure-Toxicity Relationship (QSTR) studies to correlate calculated molecular descriptors with biological activity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic state of a molecule, molecular dynamics (MD) simulations model its physical movements over time. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD provides a "movie" of molecular behavior, revealing insights into conformational changes and interactions with surrounding molecules. nih.govmdpi.com

For this compound, MD simulations can be used to explore:

Conformational Dynamics: The primary conformational flexibility in this compound involves the rotation of the methyl group. While this rotation has a low energy barrier, MD simulations can determine the preferred rotational orientations (conformers) and the dynamics of their interconversion.

Intermolecular Interactions: By simulating a collection of this compound molecules, MD can analyze how they arrange in a liquid or solid state. This is crucial for understanding bulk properties like density and melting point. The simulations would reveal the prevalence of different non-covalent interactions, such as halogen bonding and π-π stacking, in the condensed phase.

Solvation Effects: Placing a single this compound molecule in a "box" of solvent molecules (e.g., water or an organic solvent) allows for the study of solvation. MD simulations can determine the structure of the solvation shell and calculate the free energy of solvation, which is critical for understanding its solubility and behavior in solution.

Computational Modeling of Reaction Mechanisms and Transition States

The study of reaction mechanisms and the associated high-energy transition states is a cornerstone of computational chemistry. For this compound, these models are crucial for predicting how the molecule will behave in various chemical transformations, such as electrophilic aromatic substitution or cross-coupling reactions.

Researchers employ sophisticated computational methods to map out the potential energy surface of a reaction. This map details the energy of the system as the reactants evolve into products, with the transition state representing the highest energy barrier that must be overcome. The height of this barrier, known as the activation energy, determines the rate of the reaction.

One of the most common techniques used is Density Functional Theory (DFT), which calculates the electronic structure of the molecule to determine its energy and properties. For instance, DFT calculations can model the dissociation of halogenated toluene radical cations, revealing the energetics of competing reaction pathways. researchgate.net Studies on bromo-chlorotoluene isomers have used computational modeling to support experimental findings in dissociative electron attachment reactions, where the molecule captures an electron and then breaks apart. researchgate.net These calculations help to explain the competition between the cleavage of the carbon-chlorine bond versus the carbon-bromine bond. researchgate.net

Key areas of investigation for this compound include:

Regioselectivity: Predicting which position on the aromatic ring is most likely to react. Computational tools like Fukui indices and molecular electrostatic potential (MEP) maps can identify the most nucleophilic or electrophilic sites on the molecule.

Transition State Geometry: Determining the precise three-dimensional structure of the molecule at the peak of the reaction energy barrier.

Kinetic Analysis: Calculating reaction rates based on the computed activation energies. This has been applied to study the unimolecular dissociation of chlorotoluene ions. researchgate.net

The table below summarizes common computational methods and their applications in studying the reaction mechanisms of compounds like this compound.

| Computational Method | Application | Research Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry optimization, and reaction energies. | Provides insights into transition state energies and helps predict regioselectivity in substitution reactions. researchgate.net |

| Ab Initio Methods | High-accuracy energy calculations and reaction dynamics. | Supports experimental data, such as in dissociative electron attachment, by calculating reaction energetics. researchgate.net |

| Molecular Electrostatic Potential (MEP) Mapping | Visualization of charge distribution on the molecule's surface. | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

| Transition State Modeling | Locating the highest energy point along a reaction coordinate. | Determines the activation energy, which is crucial for understanding reaction kinetics and feasibility. researchgate.net |

In Silico Design and Screening of Novel this compound Derivatives

In silico—a term meaning "performed on computer or via computer simulation"—methods are revolutionizing the discovery of new molecules. This compound can serve as a valuable starting scaffold for designing novel derivatives for use in pharmaceuticals, agrochemicals, or materials science. The process of virtual screening allows researchers to computationally evaluate vast libraries of potential derivative compounds against a specific biological target, such as a protein or enzyme, to identify promising candidates for synthesis and further testing. researchgate.net

The design process begins with the core structure of this compound. Modifications are then made computationally by adding, removing, or substituting different functional groups at various positions on the molecule. For example, the bromine or chlorine atoms could be replaced, or new groups could be added to the methyl group or the aromatic ring. This creates a virtual library of novel derivatives.

Once the virtual library is generated, it undergoes a screening process. A key technique in this stage is molecular docking. This involves computationally predicting the preferred orientation of a derivative when bound to a target receptor to form a stable complex. researchgate.net The strength of this interaction is estimated by a "docking score," which helps to rank the derivatives. Compounds with the best scores are considered "hits" and are prioritized for laboratory synthesis.

The general workflow for in silico design and screening of this compound derivatives is outlined below.

| Step | Description | Computational Tools Used | Desired Outcome |

| 1. Target Identification | A biological target (e.g., an enzyme critical for a pathogen's survival) is selected. | Bioinformatics databases, literature review. | A validated 3D structure of the target protein. |

| 2. Scaffold Selection | This compound is chosen as the starting chemical framework. | Chemical drawing software. | Core molecular structure for derivatization. |

| 3. Virtual Library Generation | A large number of derivatives are designed by computationally modifying the scaffold. | Combinatorial library enumeration software. | A diverse set of virtual compounds. |

| 4. Virtual Screening (Docking) | Each derivative in the library is computationally tested for its ability to bind to the target. researchgate.net | Molecular docking software (e.g., AutoDock, Glide). | A ranked list of derivatives based on predicted binding affinity. researchgate.net |

| 5. Hit Selection & Optimization | The top-ranked virtual hits are selected for further analysis and potential chemical synthesis. | ADMET prediction tools, molecular dynamics simulations. | A small number of promising lead compounds for experimental validation. |

While specific research on the large-scale screening of this compound derivatives is not widely published, the methodologies are well-established in drug discovery. researchgate.netresearchgate.net The unique substitution pattern of this compound makes it an interesting candidate for creating structurally diverse libraries for various applications.

Applications and Research Utility of 3 Bromo 5 Chlorotoluene in Scientific Disciplines

Role as a Key Intermediate in Complex Organic Synthesis

3-Bromo-5-chlorotoluene is a halogenated aromatic compound that is widely utilized as a crucial intermediate in the field of organic synthesis. musechem.comguidechem.com Its structure, featuring both a bromine and a chlorine atom on a toluene (B28343) ring, provides multiple reactive sites for further chemical modifications. musechem.com The presence of two different halogen atoms enhances its reactivity and allows for a variety of functionalization reactions, such as cross-coupling and nucleophilic substitutions. musechem.com This dual reactivity makes it a valuable building block for researchers aiming to construct more complex molecules, particularly in the fine chemical and pharmaceutical industries. musechem.com The compound's utility in organic synthesis is broad, serving as a precursor for pharmaceuticals, agrochemicals, and advanced materials. musechem.comguidechem.com

Precursor in Medicinal Chemistry Research

The utility of this compound extends significantly into medicinal chemistry, where it serves as a foundational scaffold for the development of new therapeutic agents.

Synthesis of Potential Therapeutic Agents (e.g., HIV Non-Nucleoside Reverse Transcriptase Inhibitors)

A notable application of this compound is its use as a reagent in the synthesis of novel benzophenones. chemicalbook.com These benzophenones are being investigated for their potential as potent, next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. chemicalbook.comnih.govnih.gov NNRTIs are a critical class of antiretroviral drugs used in the treatment of HIV-1, and the development of new agents is vital to combat drug resistance. nih.gov The synthesis of these complex inhibitors often involves leveraging the reactivity of precursors like this compound to build the specific molecular architecture required for potent antiviral activity. chemicalbook.comnih.gov

Development of Bioactive Compounds (e.g., Xanthone (B1684191) Derivatives)

In the broader search for new bioactive compounds, halogenated molecules like this compound are valuable starting materials. While direct synthesis of xanthones from this specific compound is not prominently documented, the synthesis of related bioactive xanthone derivatives often relies on halogenated precursors. For instance, the addition of chloro and bromo functional groups to xanthone scaffolds has been shown to increase their cytotoxic activity against cancer cell lines. ichem.mdresearchgate.net The synthesis of these bioactive xanthones can involve processes like the cyclodehydration of 2,2'-dihydroxybenzophenones or the electrophilic cycloacylation of 2-aryloxybenzoic acids, methods where halogenated phenols and benzoic acids are key reactants. up.pt The principles of using brominated and chlorinated aromatic compounds as building blocks are well-established in the synthesis of diverse and nature-inspired xanthones with potential antimicrobial and antifungal properties. nih.govptfarm.pl

Applications in Agrochemical Research

In the field of agrochemical research, this compound is recognized as an important intermediate. guidechem.com It is used in the production of various agrochemicals, which include pesticides and herbicides. sci-hub.se The specific structural features of this compound allow for its incorporation into larger, more complex molecules designed to have specific biological effects on pests and weeds, contributing to the development of new agricultural products.

Utilization as Molecular Probes in Biochemical and Enzymatic Studies (e.g., DNA/RNA Polymerases)

Currently, there is limited direct evidence in the reviewed literature detailing the specific use of this compound as a molecular probe for studying DNA/RNA polymerases. However, the broader class of halogenated toluene derivatives has been used in studies of enzyme-catalyzed replication. For example, research into the replication of unnatural, hydrophobic base pairs by DNA polymerases has utilized toluene derivatives as analogues of natural nucleobases to probe the active site of the enzyme. mdpi.com These studies help to understand the steric and electronic requirements of polymerase activity. While not a direct application of this compound, it highlights the potential utility of such compounds in biochemical and enzymatic research.

Contributions to Advanced Materials Science Research (e.g., Organic Light-Emitting Devices)

This compound is noted for its application as an intermediate in the synthesis of advanced materials. musechem.com While specific examples in the context of Organic Light-Emitting Devices (OLEDs) are not extensively detailed in the available research, the use of halogenated aromatic compounds is a common strategy in materials science. These intermediates are often employed in the construction of polymers and other organic materials where the halogen atoms can be used to tune electronic properties or serve as reactive handles for further polymerization or functionalization reactions.

Environmental Fate and Degradation Research Relevant to Halogenated Toluene Compounds

Environmental Transformation Pathways and Products

Halogenated toluenes can be transformed in the environment through both non-biological (abiotic) and biological (biotic) processes. d-nb.infonih.gov

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Photolysis: Photodissociation, or photolysis, is a process where chemical compounds are broken down by photons. In the case of halogenated toluenes, this can involve the breaking of the carbon-halogen bond. scispace.com Studies on bromotoluene radical cations have shown that they can dissociate upon exposure to light. researchgate.net The specific products of photolysis can vary depending on the position of the halogen atoms on the toluene (B28343) ring. scispace.com For some o-halotoluenes, photolysis can lead to the breaking of the carbon-halogen bond as a primary process. scispace.com Research on brominated flame retardants has shown that photolytic dehalogenation is a potential degradation pathway. researchgate.net

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. The hydrolysis of halotoluenes can occur under specific conditions, such as high temperatures and the presence of a strong base. google.comannualreviews.org For instance, halotoluenes can be hydrolyzed to form cresols in a basic aqueous solution at temperatures between 200°C and 450°C and high pressure. google.com The presence of a copper catalyst can increase the yield of the hydrolysis product. google.com The rate and mechanism of hydrolysis can be influenced by the type of halogen, with iodine being more easily ionized than bromine or chlorine. caltech.edu Some studies indicate that the hydrolysis of halotoluenes can proceed through a benzyne (B1209423) mechanism, particularly at high temperatures with a strong base. annualreviews.orgcaltech.edu

Oxidation by Hydroxyl Radicals: In the atmosphere, the primary removal process for halogenated aromatics is oxidation by hydroxyl radicals (•OH). rsc.org These highly reactive species can initiate the degradation of these compounds. rsc.orgacs.org The reaction of hydroxyl radicals with halobenzenes and halotoluenes has been studied to understand their atmospheric fate. researchgate.net

The following table summarizes the key abiotic degradation mechanisms for halogenated toluenes:

Biotic Degradation Mechanisms (e.g., Microbial Metabolism)

Microorganisms can play a significant role in the degradation of halogenated organic compounds. d-nb.infonih.gov The degradation can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions. d-nb.info Generally, lower halogenated compounds are more readily degraded under oxic conditions, while higher halogenated compounds are often transformed under anoxic conditions through reductive dehalogenation. d-nb.info

Aerobic Degradation: Under aerobic conditions, bacteria can utilize oxygenases to break down halogenated toluenes. nih.govresearchgate.net For example, toluene dioxygenase can oxidize these compounds. nih.gov The end products of aerobic degradation of toluene are typically carbon dioxide and cell mass. ekb.eg Some bacteria can co-metabolize chlorinated compounds, meaning they degrade them in the presence of another primary substrate. researchgate.net

Anaerobic Degradation: In the absence of oxygen, anaerobic bacteria can use halogenated compounds as electron acceptors in a process called reductive dehalogenation. d-nb.info This process involves the removal of a halogen atom and its replacement with a hydrogen atom. Several chlorinated aromatic compounds have been shown to be degraded under methanogenic (methane-producing) conditions. researchgate.net The initial breakdown products of anaerobic degradation can sometimes be further mineralized by other microorganisms. d-nb.info

The following table provides an overview of biotic degradation mechanisms:

Persistence and Degradation Kinetics in Environmental Compartments

The persistence of a chemical in the environment is determined by its degradation rate. This can be influenced by the environmental compartment (soil, water, sediment) and the specific conditions within that compartment.

Soil Systems

The fate of halogenated toluenes in soil is complex, influenced by factors such as soil type, organic matter content, moisture, and microbial populations. ekb.eg Contamination of soil with chlorinated compounds is a significant environmental issue. researchgate.net Indigenous soil microorganisms have been shown to degrade toluene under various conditions. ekb.eg For instance, studies with radiolabelled toluene have demonstrated its mineralization to carbon dioxide and incorporation into cellular material in different soil depths. ekb.eg

Aquatic Systems (Water and Sediment)

In aquatic systems, halogenated toluenes can be found in both the water column and sediment. nih.gov Their persistence is governed by degradation processes in both compartments. epa.gov The degradation kinetics can be influenced by factors such as pH, temperature, and the presence of other chemicals. researchgate.net The half-life of a compound, or the time it takes for half of the initial amount to degrade, is a key parameter in assessing its persistence. researchgate.net For example, the degradation of some phenolic compounds by radicals is influenced by pH. researchgate.net Halogenated toluenes have been detected in environmental water samples, and methods have been developed for their extraction and analysis. nih.gov

Potential for Bioaccumulation and Environmental Transport

Environmental Transport: Halogenated toluenes can be transported over long distances in the atmosphere. rsc.org Their volatility allows them to be released into the air, and their persistence determines how far they can travel before being degraded or deposited. rsc.orgnih.gov Once in the environment, they can partition between different compartments such as air, water, soil, and sediment. nih.gov The movement of these compounds through the environment is a key factor in their global distribution and potential to impact remote ecosystems. rsc.org

The following table lists the chemical compounds mentioned in this article.

Remediation Strategies for Halogenated Aromatic Contaminants

Due to their persistence and potential toxicity, the remediation of sites contaminated with halogenated aromatic compounds is a significant environmental challenge. researchgate.net Conventional physico-chemical strategies can be costly and inefficient. researchgate.netscirp.orgscirp.org Consequently, research has increasingly focused on developing effective and sustainable remediation technologies.

Bioremediation

Bioremediation harnesses the metabolic capabilities of microorganisms to break down contaminants. This approach is considered environmentally friendly and potentially more cost-effective than traditional methods. mdpi.com

Microbial Degradation: A diverse range of bacteria and fungi capable of degrading halogenated aromatic pollutants have been identified. researchgate.netmdpi.com For example, filamentous fungi offer a promising approach due to their extensive mycelial networks, which can enhance contact with pollutants in soil. mdpi.com The bacterial species Dehalococcoides is notable for its ability to completely dechlorinate compounds like tetrachloroethene (PCE) to non-toxic ethene. clu-in.org

Rhizodegradation: This process involves the breakdown of contaminants in the soil surrounding plant roots (the rhizosphere). epa.gov The increased microbial populations and activity in the rhizosphere, stimulated by root exudates, can enhance the degradation of organic pollutants like petroleum hydrocarbons and chlorinated solvents. epa.gov

Chemical Oxidation

In-situ chemical oxidation (ISCO) is a remediation technique that involves injecting strong chemical oxidants into the contaminated subsurface to destroy pollutants.

Common Oxidants: Four main oxidants are typically used: hydrogen peroxide (often as Fenton's reagent), permanganate, persulfate, and ozone. researchgate.net These oxidants can generate highly reactive species, such as the hydroxyl radical (•OH), which has a high oxidation potential and can break down a wide range of organic compounds. researchgate.netacs.org

Effectiveness: Chemical oxidation is effective for a variety of contaminants, including chlorinated solvents. researchgate.net The choice of oxidant depends on site-specific conditions, such as pH and the presence of other substances that might consume the oxidant. researchgate.net For instance, photocatalytic oxidation using a catalyst like K-PHI has been shown to effectively oxidize chloride and bromide anions in water to halogenate aromatic compounds, a process that can be reversed for remediation purposes. mpg.de Electrochemical reduction and oxidation methods, sometimes enhanced by catalysts, are also being explored for the degradation of chlorinated aromatic compounds. acs.orgnih.gov

Phytoremediation

Phytoremediation is an emerging technology that uses green plants to remove, degrade, or contain contaminants in soil and water. epa.govresearchgate.netajol.info It is a sustainable and aesthetically pleasing approach, particularly for large sites with low to moderate levels of contamination. researchgate.nettandfonline.com

Mechanisms: Phytoremediation encompasses several mechanisms:

Phytodegradation: Plants take up and metabolize contaminants within their tissues. epa.gov Plants have been shown to metabolize compounds like trichloroethylene (B50587) (TCE). epa.govajol.info

Phytoextraction: Plants absorb contaminants through their roots and accumulate them in their shoots, which can then be harvested and removed from the site. ajol.infoimpel.eu

Phytovolatilization: Plants take up contaminants and release them into the atmosphere in a modified, less toxic form through transpiration.

Rhizodegradation: As mentioned earlier, this involves the breakdown of contaminants by microbial activity in the root zone. epa.govresearchgate.net

The table below provides a comparative overview of remediation strategies for halogenated aromatic compounds.

| Remediation Strategy | Description | Applicable Contaminants | Advantages | Limitations | Source(s) |

|---|---|---|---|---|---|

| Bioremediation (Microbial) | Uses microorganisms (bacteria, fungi) to biodegrade contaminants. | Chlorinated solvents, pesticides, petroleum hydrocarbons. | Environmentally friendly, cost-effective. | Can be slow, requires specific environmental conditions. | researchgate.netclu-in.orgmdpi.com |

| Chemical Oxidation (ISCO) | Injection of strong chemical oxidants (e.g., permanganate, ozone, Fenton's reagent) to destroy contaminants. | Chlorinated solvents, BTEX. | Relatively fast, effective for high concentrations. | Can be expensive, potential for non-specific reactions. | researchgate.netacs.org |

| Phytoremediation | Uses plants to remove, degrade, or contain contaminants. | Chlorinated solvents, petroleum hydrocarbons, PAHs, some metals. | Sustainable, low-cost, aesthetically pleasing. | Slow, limited by contaminant depth and concentration, potential for contaminant transfer. | epa.govresearchgate.netajol.infotandfonline.com |

Q & A

Q. How can 3-bromo-5-chlorotoluene be synthesized with high regioselectivity?

- Methodological Answer : A common approach involves halogenation of toluene derivatives using directed metalation or electrophilic substitution. For bromo-chlorotoluene isomers, copper(II) chloride and tert-butyl nitrite have been used as catalysts in diazotization reactions to achieve regioselective halogenation. For example, tert-butyl nitrite facilitates nitrosation, followed by copper chloride-mediated halogen exchange, yielding the desired isomer (e.g., 79% yield for a similar compound) . Key Steps :

- Optimize reaction temperature (e.g., 65°C) and time (2–3 hours).

- Use anhydrous solvents (e.g., acetonitrile) to minimize side reactions.

- Validate regioselectivity via GC-MS or NMR.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。